molecular formula C33H64NO10P B585287 PAzePC CAS No. 117746-89-1

PAzePC

Cat. No.: B585287
CAS No.: 117746-89-1
M. Wt: 665.8 g/mol
InChI Key: GHQQYDSARXURNG-SSEXGKCCSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: : Paz-PC is synthesized through the oxidation of low-density lipoprotein particles. The process involves isolating and purifying phosphatidylcholine species from oxidized low-density lipoprotein, which contain a fragmented, oxidized short-chain fatty acid remnant at the sn-2 position .

Industrial Production Methods: : The industrial production of Paz-PC involves large-scale oxidation of low-density lipoprotein particles, followed by isolation and purification of the desired phosphatidylcholine species. The process requires precise control of reaction conditions to ensure the formation of the specific oxidized short-chain fatty acid remnant at the sn-2 position .

Comparison with Similar Compounds

Paz-PC is unique among oxidized phosphatidylcholine species due to its specific structure and biological effects. Similar compounds include:

Paz-PC’s uniqueness lies in its specific oxidized short-chain fatty acid remnant, which contributes to its distinct biological activities and roles in disease processes .

Properties

IUPAC Name

[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H64NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-34(2,3)4)44-33(38)25-22-19-16-17-20-23-31(35)36/h30H,5-29H2,1-4H3,(H-,35,36,39,40)/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQQYDSARXURNG-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H64NO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922533
Record name 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117746-89-1
Record name 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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